N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
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Overview
Description
N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a chemical compound with a complex structure that includes a sulfonamide group, a boronate ester, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the reaction of 4-dimethylaminobenzenesulfonamide with a boronic acid derivative. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several applications in scientific research:
Biology: Investigated for its potential as a biological probe due to its ability to interact with specific biomolecules.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with diols or hydroxyl groups in biomolecules, which can inhibit enzyme activity or alter cellular pathways . This interaction is crucial for its biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related boronate ester used in similar chemical reactions.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another compound with a similar structure and applications.
Uniqueness
N,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is unique due to the presence of both a sulfonamide group and a boronate ester in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
N,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4S/c1-10-7-8-11(21(17,18)16-6)9-12(10)15-19-13(2,3)14(4,5)20-15/h7-9,16H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQGHOMIBYNIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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